

# how to reduce background in NanoLuc assays

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## Compound of Interest

Compound Name: *NanoLuc substrate 1*

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## NanoLuc® Assay Technical Support Center

Welcome to the NanoLuc® Assay Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your NanoLuc® assays and minimize background signal, ensuring high-quality, reliable data.

## Frequently Asked Questions (FAQs)

### Q1: What are the common causes of high background in NanoLuc® assays?

High background luminescence in NanoLuc® assays can originate from several sources, including the reagents, assay components, and even the experimental setup itself. Key contributors include:

- Reagent and Substrate Quality: Impurities in the furimazine substrate or degradation of reagents can lead to autoluminescence.[\[1\]](#)[\[2\]](#)
- Cell Culture Media Components: Certain components in cell culture media, such as phenol red and serum, can contribute to background signal.[\[3\]](#)[\[4\]](#) Fetal bovine serum, in particular, has been observed to cause a notable increase in background luminescence.[\[3\]](#)
- Plate Choice: The type and color of the microplate used for the assay can significantly impact background readings. White plates, while maximizing signal, can also increase background and crosstalk between wells.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Cell Lysis and Health: Incomplete cell lysis can result in inconsistent enzyme release and higher background. Conversely, unhealthy or dying cells can release interfering substances.
- High Reporter Expression: Excessively high expression of NanoLuc® luciferase can lead to rapid substrate depletion and a phenomenon that might be misinterpreted as high background, but is actually a very high initial signal that quickly decays.[4][8]
- Contamination: Microbial contamination in cell cultures or reagents can produce endogenous enzymes that may react with the substrate.

## Q2: How can I determine if my background signal is too high?

A good rule of thumb is to compare the signal from your experimental wells to that of your negative control wells (e.g., cells not expressing NanoLuc® or wells with media and substrate only). A high-quality assay should have a signal-to-background ratio of at least 100-fold.[9] If the signal from your negative controls is significantly above the baseline reading of the instrument, or if the signal-to-background ratio is low, your assay likely has a high background issue.

## Q3: Can the furimazine substrate itself contribute to the background?

While furimazine is optimized for low autoluminescence, it is not entirely inert.[10] Spontaneous emission from the substrate can occur, although it is generally negligible.[2] The Nano-Glo® Luciferase Assay System is designed to suppress this background luminescence for maximal assay sensitivity.[4][11] However, improper storage or handling of the substrate could potentially lead to degradation and increased background.

## Troubleshooting Guides

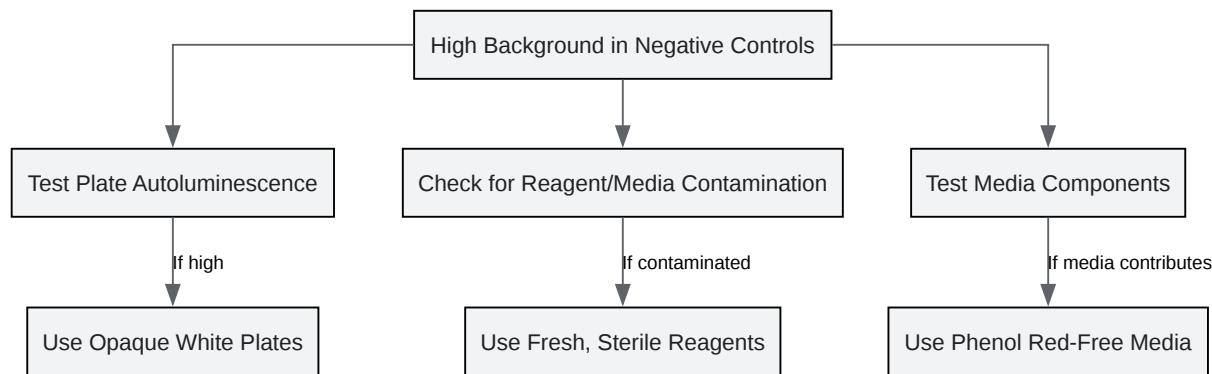
Below are specific troubleshooting guides for common issues related to high background in NanoLuc® assays. Each guide includes potential causes, recommended solutions, and detailed experimental protocols.

# Issue 1: High Background Signal in Negative Control Wells

Possible Causes:

- Autoluminescence of assay plates.
- Contamination of reagents or media.
- Intrinsic luminescence from media components.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for high background in negative controls.

Solutions and Protocols:

## 1. Optimize Your Microplate Choice:

- Recommendation: Use opaque, white-walled plates for luminescence assays to maximize signal reflection.<sup>[5][6]</sup> However, if background from the plate itself is suspected, compare different brands of white plates, as some may have lower autoluminescence.<sup>[5]</sup> For multiplexing with fluorescence, a black plate can be used to reduce crosstalk, but be aware

that this will also decrease the luminescent signal by approximately one order of magnitude.

[5][7]

- Protocol: Testing Plate Autoluminescence

- Select two types of plates to compare (e.g., your current plate and a new opaque white plate from a different manufacturer).
- In several wells of each plate, add the same volume of your assay buffer and furimazine substrate as you would in your experiment.
- Do not add any cells or NanoLuc® enzyme.
- Incubate the plates in the dark for 10 minutes to allow any phosphorescence to decay.[12]
- Read the luminescence on your plate reader.
- Compare the background signal from the different plates.

#### Data Presentation: Impact of Plate Color on Signal and Background

Plate Color	Relative Luminescence Signal	Relative Background	Crosstalk	Recommended Use
White	High (Maximal Reflection)	Higher	Higher	Luminescence-only assays[5][6][7]
Black	Low (Signal Absorption)	Lower	Lower	Multiplexing with fluorescence[5][7]
Clear	Variable	Variable	High	Absorbance and microscopy, not ideal for luminescence

#### 2. Ensure Reagent and Media Quality:

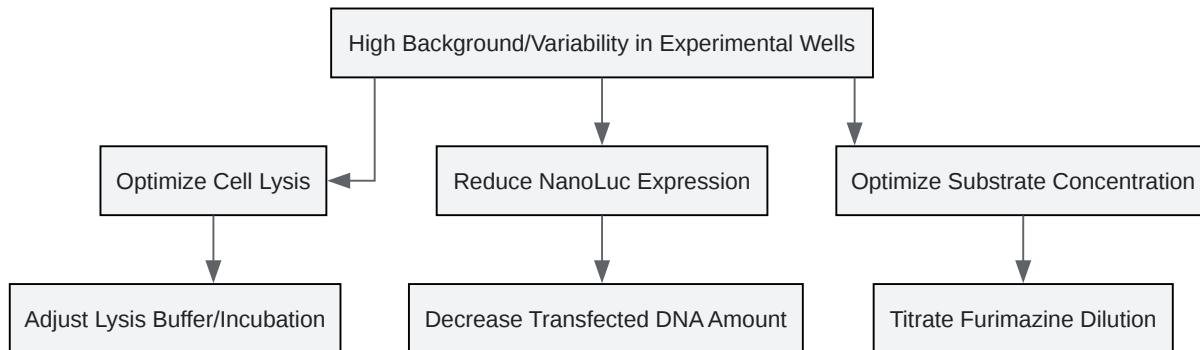
- Recommendation: Always use fresh, high-quality reagents and sterile-filtered cell culture media. Avoid repeated freeze-thaw cycles of the substrate. If contamination is suspected, discard the reagents and use a new batch.
- Protocol: Verifying Reagent Purity
  - Prepare your Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.[4]
  - In a clean, opaque white 96-well plate, add your standard volume of assay reagent to a well.
  - In a separate well, add only the assay buffer without the furimazine substrate.
  - In a third well, add your cell culture medium.
  - Read the luminescence. The signal from all wells should be close to the instrument's baseline noise. Any significant signal indicates contamination or intrinsic luminescence.

## Issue 2: High Variability and Background in Experimental Wells

Possible Causes:

- Incomplete or inconsistent cell lysis.
- Excessively high NanoLuc® expression levels.
- Sub-optimal substrate concentration.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for high background and variability in experimental wells.

Solutions and Protocols:

### 1. Optimize Cell Lysis:

- Recommendation: Ensure complete and consistent cell lysis to release the NanoLuc® enzyme. The Nano-Glo® Luciferase Assay System contains an integral lysis buffer, but for some cell types, a separate lysis step may be beneficial.[4][11]
- Protocol: Optimizing Cell Lysis
  - Plate your cells at the desired density and allow them to attach overnight.
  - Wash the cells twice with 1x PBS, being careful not to dislodge them.
  - Remove as much PBS as possible.
  - Add 1x cell lysis buffer (e.g., Passive Lysis Buffer) and incubate at room temperature for 15 minutes with occasional swirling.[13]
  - Transfer the lysate to a microcentrifuge tube and centrifuge at 12,000 x g for 15 seconds. [13]

- Transfer the supernatant to a new tube and proceed with the NanoLuc® assay by adding the Nano-Glo® reagent.

## 2. Reduce NanoLuc® Luciferase Concentration:

- Recommendation: Very high expression of NanoLuc® can lead to a rapid decay in the luminescent signal, which can be mistaken for high background.[4][8] To mitigate this, reduce the amount of NanoLuc® plasmid used in transfections.
- Protocol: Titrating Plasmid DNA for Transfection
  - Perform a series of transfections using a decreasing amount of your NanoLuc® reporter plasmid (e.g., 50 ng, 25 ng, 10 ng, 5 ng, 1 ng per well of a 96-well plate).
  - Keep the total amount of transfected DNA constant by adding a carrier DNA (e.g., an empty vector) to each transfection.[4][8]
  - After the appropriate incubation time, perform the NanoLuc® assay.
  - Identify the amount of plasmid DNA that provides a robust signal without being in the non-linear range of your luminometer.

### Data Presentation: Effect of Reducing Transfected DNA on Signal

NanoLuc® Plasmid (ng)	Carrier DNA (ng)	Relative Luminescence Units (RLU)	Signal-to-Background Ratio
50	0	>1,000,000 (Saturated)	Low
25	25	850,000	Moderate
10	40	400,000	High
5	45	200,000	Very High
1	49	50,000	Excellent

### 3. Optimize Substrate Concentration:

- **Recommendation:** While the standard protocol provides a recommended substrate dilution, further dilution may help to reduce background without significantly impacting the signal from specific NanoLuc® activity. Dilutions of 1:200 to 1:400 have been shown to be effective.[9] [14]
- **Protocol: Optimizing Furimazine Dilution**
  - Prepare a serial dilution of the furimazine substrate in the Nano-Glo® buffer (e.g., 1:100, 1:200, 1:400, 1:800).
  - Perform the NanoLuc® assay on both your experimental samples and negative controls using these different substrate dilutions.
  - Calculate the signal-to-background ratio for each dilution.
  - Select the dilution that provides the highest signal-to-background ratio.

### Signaling Pathway and Experimental Workflow Visualization:



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Caption: General experimental workflow for a lytic NanoLuc® assay.

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## References

- 1. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized application of the secreted Nano-luciferase reporter system using an affinity purification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Nanoluciferase-Based Method for Detecting Gene Expression in *Caenorhabditis elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 8. promega.com [promega.com]
- 9. NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nano-Glo® Luciferase Assay System Protocol [promega.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Frontiers | NanoLuc Luciferase – A Multifunctional Tool for High Throughput Antibody Screening [frontiersin.org]
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